1-(2,2-dimethylpropanoyl)-N-(pyridin-4-yl)piperidine-4-carboxamide
Overview
Description
1-(2,2-dimethylpropanoyl)-N-(pyridin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H23N3O2 and its molecular weight is 289.37 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,2-dimethylpropanoyl)-N-4-pyridinyl-4-piperidinecarboxamide is 289.17902698 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization of Polyamides
Polyamides containing pendant pentadecyl chains and ether linkages demonstrate enhanced solubility and thermal stability, making them suitable for the development of tough, flexible, and transparent films. Such materials are essentially amorphous, indicating potential applications in advanced materials research (More, Pasale, & Wadgaonkar, 2010).
Pharmacological Research
In pharmacological research, substituted 1H-1-pyrrolylcarboxamides synthesized via acyl chlorides show promise due to their potential pharmacological interest. These compounds, characterized by TLC, NMR, and IR spectroscopy, could lead to new drug discoveries (Bijev, Prodanova, & Nankov, 2003).
Antimycobacterial Activity
A specific amidrazone derivative has been identified as one of the most active compounds against mycobacteria, highlighting its potential application in developing treatments for mycobacterial infections (Billington, Lowe, Rathbone, & Schwalbe, 2000).
DNA Interaction Studies
Designed peptides resembling natural products like netropsin and distamycin A have been shown to bind specifically to DNA sequences, suggesting applications in gene regulation and molecular biology research. Such studies provide insights into DNA-protein interactions and the development of new therapeutic agents (Wade, Mrksich, & Dervan, 1992).
Advanced Material Development
New aromatic polyamides featuring thiourea and pendent 4-pyridylformylimino groups have shown significant solubility and thermal stability, indicating potential applications in creating advanced materials with high performance in various industrial applications (Ravikumar & Saravanan, 2012).
Properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-pyridin-4-ylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-16(2,3)15(21)19-10-6-12(7-11-19)14(20)18-13-4-8-17-9-5-13/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRCLAZOXIIAST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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